Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-
Description
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-, is a substituted urea derivative characterized by a methyl group at the N1 position and a complex substituent at the N3 position. The N3 substituent comprises an imidazole ring linked via a thioacetyl group to a 2,4-dimethylphenyl (2,4-xylyl) moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
60176-55-8 |
|---|---|
Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |
InChI Key |
GFBPQSPLFUXJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound incorporating functional groups of both urea and imidazole derivatives. The presence of the imidazole ring suggests potential biological activity. The compound features a methyl group attached to the urea nitrogen and an acetyl group linked via a thioether bond to an imidazole derivative with a xylyl substituent, potentially giving it specific chemical reactivity and biological properties.
Chemical Identification
- Chemical Name: Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-
- CAS Registry Number: 60176-55-8
- Molecular Formula:
- Molecular Weight: 318.43
- Synonyms: Acetamide, 2-((1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-((methylamino)carbonyl)-
Potential Applications
The specific applications of Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- would depend on its biological properties and stability. Urea derivatives are used in various fields. Interaction studies would likely focus on its binding affinities with biological targets like enzymes or receptors, with the imidazole ring potentially interacting with metal ions or participating in hydrogen bonding with proteins. Further research is necessary to elucidate these interactions comprehensively.
Toxicity
Acute toxicity data indicates that the compound has a lethal dose (LD50) of 750 mg/kg when administered intraperitoneally in mice, with observed behavioral effects including anticonvulsant activity .
Mechanism of Action
The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of urea derivatives with variable aromatic and heterocyclic substituents. Key structural analogues include:
Key Observations :
- This may affect solubility and metabolic stability .
Physicochemical Properties
Melting Points :
- Quinazoline-dione analogues () exhibit melting points ranging from 103–163°C, influenced by substituent bulk and crystallinity .
- Pyrazole-urea derivatives () show lower melting points (e.g., 9a: 131–133°C), suggesting that heterocycle type and alkyl chains impact packing efficiency .
- The target compound’s 2,4-xylyl group likely increases melting point relative to less bulky analogues due to enhanced intermolecular interactions.
Spectroscopic Data :
Toxicity Considerations
lists nitroso-containing ureas (e.g., 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)urea) as high-risk compounds due to nitroso group carcinogenicity . The absence of such groups in the target compound suggests a safer profile, though the 2,4-xylyl moiety’s metabolic fate (e.g., epoxidation) warrants further study.
Biological Activity
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound that combines urea and imidazole functionalities. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure
The compound's molecular formula is , with a molar mass of approximately 318.39 g/mol. The structure includes:
- A urea moiety
- An imidazole ring
- A thioether bond connecting to an acetyl group
Anticancer Potential
Recent studies have highlighted the significance of urea derivatives in cancer therapy. For instance, compounds similar to Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- have demonstrated notable antiproliferative effects against various cancer cell lines.
A study evaluated a series of diaryl ureas and found significant inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The most potent derivative exhibited an IC50 value of approximately for A549 cells, comparable to established anticancer drugs like sorafenib .
The biological activity of urea derivatives often involves:
- Hydrogen bonding interactions with enzymes and receptors.
- Nucleophilic substitutions due to the presence of the imidazole and thioether functionalities.
- Potential binding to metal ions , which can enhance their reactivity and biological efficacy .
Synthesis Methods
Several synthetic pathways have been explored for producing Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-. Key methods include:
- Nucleophilic substitution reactions involving imidazole derivatives.
- Cyclization reactions , which can occur under acidic conditions to form bicyclic products.
Optimization of reaction conditions is crucial for maximizing yield and purity.
Comparative Analysis with Similar Compounds
The following table summarizes Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- alongside related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Urea | NH₂CONH₂ | Simple structure; widely studied |
| Imidazole | C₃H₄N₂ | Basic nitrogen-containing heterocycle; versatile reactivity |
| Thioacetamide | CH₃CSNH₂ | Contains sulfur; used in organic synthesis |
| Benzimidazole | C₇H₄N₂ | Contains two nitrogen atoms in the ring; known for biological activity |
The unique combination of functionalities in Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- enhances its potential applications compared to simpler analogs.
Case Studies
In an investigation into the cytotoxicity of various urea derivatives against breast and colon cancer cell lines, certain compounds showed promising results. The study indicated that modifications to the urea structure could significantly enhance anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
